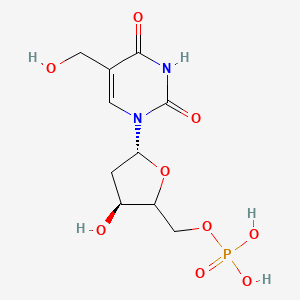

5-Hydroxymethyldeoxyuridylate

Description

Contextualization within Deoxynucleotide Biochemistry

5-Hydroxymethyldeoxyuridylate (5-hmdUMP) is a modified pyrimidine (B1678525) deoxynucleotide, structurally similar to deoxyuridine monophosphate (dUMP) but with a hydroxymethyl group attached to the fifth carbon of the uracil (B121893) base. ontosight.ai In the intricate world of deoxynucleotide biochemistry, which provides the fundamental building blocks for DNA synthesis, 5-hmdUMP represents a significant deviation from the canonical bases. nih.govnih.gov Its formation is a critical step in a unique biosynthetic pathway, particularly prominent in certain bacteriophages (viruses that infect bacteria). nih.gov

The synthesis of 5-hmdUMP is catalyzed by the enzyme dUMP hydroxymethylase, which is a variant of the classical thymidylate synthase. nih.govebi.ac.uk This enzyme facilitates the transfer of a one-carbon unit from 5,10-methylenetetrahydrofolate to the C-5 position of the uracil ring of dUMP. nih.gov Unlike the canonical thymidylate synthase which then reduces this intermediate to a methyl group to form thymidylate (dTMP), dUMP hydroxymethylase-catalyzed reaction results in a hydroxymethyl group, yielding 5-hmdUMP. nih.govnih.gov

This modified nucleotide is then phosphorylated to its triphosphate form, 5-hydroxymethyldeoxyuridine triphosphate (5-hmdUTP), which can be incorporated into DNA during replication, often completely replacing thymine (B56734) in the genomes of certain phages. nih.govresearchgate.net This substitution is a crucial element of a sophisticated viral strategy to alter its genetic material.

Historical Perspectives on its Discovery and Initial Characterization in Phage Systems

The discovery of modified bases in viral DNA dates back to the mid-20th century. In 1952, the presence of 5-hydroxymethylcytosine (B124674) (5hmC) was first identified in T-even bacteriophages, representing a pivotal moment in understanding viral genetics. nih.govnih.gov This finding challenged the then-prevailing view of DNA as a simple polymer of four standard bases. Research into these T-even phages revealed a complex enzymatic machinery dedicated to producing this modified base, including the enzyme deoxycytidylate (dCMP) hydroxymethylase. nih.govwikipedia.org

Following this, further investigations into other bacteriophages, particularly those infecting Bacillus subtilis like SPO1, SP8, and SP10, led to the discovery of another significant modification: the complete replacement of thymine with 5-hydroxymethyldeoxyuridine (5-hmdU) in their DNA. nih.govnih.govfrontiersin.org Initial characterization in these phage systems revealed that the synthesis of 5-hmdUMP was an essential viral function, with the enzyme dUMP hydroxymethylase being induced upon infection. nih.govnih.gov Pulse-labeling experiments in B. subtilis infected with phage SP10 demonstrated that 5-hmdUMP was a direct precursor incorporated into the phage DNA. nih.gov

These early studies in phage systems were instrumental in establishing that viruses could systematically alter their genomic composition, a finding that opened new avenues in the study of molecular biology and genetics. The "phage group," a collective of researchers including Max Delbrück and Salvador Luria, fostered an environment of intense research that rapidly advanced the understanding of these viral mechanisms. historyofinformation.com

Significance in the Study of Genomic Modification and Host-Virus Interactions

The presence of 5-hmdUMP and its subsequent incorporation as 5-hmdU into phage genomes is of profound significance in the study of genomic modification and the evolutionary arms race between viruses and their hosts. nih.govescholarship.orgupf.eduscribd.com The primary function of this modification is to protect the viral DNA from the host's defense mechanisms, particularly restriction-modification systems. nih.govresearchgate.net Host bacteria produce restriction endonucleases that recognize and cleave specific DNA sequences, effectively destroying foreign DNA. By replacing thymine with the bulkier 5-hmdU, phages render their genomes unrecognizable to many of these host enzymes. frontiersin.orgnih.gov

For example, the genomic DNA of Salmonella phage ViI and Pseudomonas phage M6, which contain hypermodified thymidines derived from 5-hmdU, are resistant to cleavage by certain common restriction enzymes. nih.gov Similarly, the DNA of Bacillus phage SP8, which contains 5-hmdU instead of thymidine (B127349), is resistant to a subset of restriction endonucleases. frontiersin.org In some phages, such as T4, the hydroxymethyl group on cytosine is further modified by glucosylation, adding another layer of protection and interfering with host defense systems like CRISPR-Cas. researchgate.netoup.com

The study of 5-hmdUMP and related modifications provides a powerful model for understanding:

Epigenetic-like modifications in viruses: How viruses use covalent modifications to regulate their genomes. nih.gov

Host-virus co-evolution: The constant development of viral countermeasures against host defenses. escholarship.org

Enzymatic mechanisms: The evolution of enzymes like dUMP hydroxymethylase from the conserved thymidylate synthase family to perform novel catalytic functions. nih.govnih.gov

Furthermore, some phages have evolved enzymes that can further modify the 5-hmdU residue after it has been incorporated into the DNA polymer. In phages like ΦW-14 and SP10, the hydroxymethyl group is pyrophosphorylated, creating an intermediate for the synthesis of even more complex "hypermodified" bases like α-putrescinylthymidine and α-glutamylthymidine. nih.gov These elaborate modifications underscore the critical role of 5-hmdUMP as a gateway to a diverse array of viral genomic innovations, highlighting the intense selective pressures that drive the evolution of host-virus interactions.

Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Function | Organism/System |

| dUMP hydroxymethylase | Catalyzes the formation of 5-hmdUMP from dUMP and 5,10-methylenetetrahydrofolate. nih.gov | Bacteriophages (e.g., SPO1, SP10) nih.govnih.gov |

| Thymidylate Synthase | Catalyzes the formation of dTMP from dUMP. ebi.ac.uk | Most organisms |

| Deoxycytidylate (dCMP) hydroxymethylase | Catalyzes the formation of 5-hydroxymethyl-dCMP from dCMP. nih.govwikipedia.org | T-even bacteriophages (e.g., T4) nih.gov |

| 5-hmdU DNA kinase (5-HMUDK) | Phosphorylates the 5-hydroxymethyl group of 5-hmdU within the DNA polymer. nih.gov | Bacteriophages (e.g., ΦW-14, SP10) nih.gov |

Table 2: Phages Utilizing 5-Hydroxymethyluracil (B14597) or its Derivatives

| Phage | Host Organism | Type of Modification | Precursor |

| SP10 | Bacillus subtilis | 5-hmdU, α-glutamylthymidine nih.gov | 5-hmdUMP nih.gov |

| SPO1 | Bacillus subtilis | 5-hmdU nih.gov | 5-hmdUMP nih.gov |

| SP8 | Bacillus subtilis | 5-hmdU nih.govfrontiersin.org | 5-hmdUMP |

| ΦW-14 | Delftia sp. | α-putrescinylthymidine nih.gov | 5-hmdUMP |

| ViI | Salmonella | 5-(2-aminoethoxy)methyluridine nih.gov | 5-hmdUMP |

| M6 | Pseudomonas | 5-(2-aminoethyl)uridine nih.gov | 5-hmdUMP |

Structure

3D Structure

Properties

CAS No. |

5238-86-8 |

|---|---|

Molecular Formula |

C10H15N2O9P |

Molecular Weight |

338.21 g/mol |

IUPAC Name |

[(3S,5R)-3-hydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H15N2O9P/c13-3-5-2-12(10(16)11-9(5)15)8-1-6(14)7(21-8)4-20-22(17,18)19/h2,6-8,13-14H,1,3-4H2,(H,11,15,16)(H2,17,18,19)/t6-,7?,8+/m0/s1 |

InChI Key |

WEBVWKFGRVLCNS-YPVSKDHRSA-N |

Isomeric SMILES |

C1[C@@H](C(O[C@H]1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 5 Hydroxymethyldeoxyuridylate

De Novo Synthesis Pathways Preceding 5-Hydroxymethyldeoxyuridylate Formation

The primary route to this compound begins with the common precursor for thymidylate synthesis, deoxyuridylate (dUMP). However, instead of methylation, dUMP undergoes a hydroxymethylation reaction catalyzed by specific viral enzymes.

Enzymatic Formation from Deoxyuridylate (dUMP)

In certain bacteriophages, such as Bacillus phage SP01, the formation of 5-HMdUMP is catalyzed by the enzyme deoxyuridylate hydroxymethyltransferase. uniprot.org This enzyme utilizes dUMP and N5,N10-methylenetetrahydrofolate as substrates, in a reaction that formally transfers a hydroxymethyl group to the C5 position of the uracil (B121893) ring. uniprot.org This process is a critical step for phages that replace thymine (B56734) with hypermodified bases in their genomic DNA, thereby protecting it from host restriction enzymes. uniprot.orgnih.gov

Role of Thymidylate Synthase Homologs in Hydroxymethylation

Deoxyuridylate hydroxymethyltransferase is a homolog of the well-characterized enzyme thymidylate synthase (TS), which is responsible for the methylation of dUMP to form deoxythymidylate (dTMP) in most organisms. nih.govproteopedia.orgwikipedia.org These enzymes belong to the broader thymidylate synthase/dCMP hydroxymethylase superfamily. ebi.ac.uk While canonical thymidylate synthases catalyze a reductive methylation, the homologous deoxyuridylate hydroxymethyltransferases facilitate a non-reductive transfer of a hydroxymethyl group. proteopedia.orgwikipedia.org The co-evolution of these enzymes with phage genomes highlights a fascinating example of molecular adaptation to create modified nucleic acids. nih.gov Studies on 5-substituted dUMP analogues have shown that compounds like 5-hydroxy-dUMP can act as substrates for thymidylate synthase, whereas the closely related 5-hydroxymethyl-dUMP acts as a slow-binding inhibitor. nih.gov

Downstream Enzymatic Transformations of this compound

Once synthesized, 5-HMdUMP can undergo several enzymatic modifications, leading to its incorporation into DNA and further hypermodification, or its eventual degradation.

Phosphorylation of this compound to Triphosphate Forms (e.g., 5-hydroxymethyldeoxyuridine triphosphate)

For this compound to be incorporated into a growing DNA chain, it must first be converted to its triphosphate form, 5-hydroxymethyldeoxyuridine triphosphate (5-HMdUTP). This phosphorylation is carried out by a series of viral and/or host kinases. researchgate.netbiorxiv.org In cells infected with certain bacteriophages, exogenously supplied 5-hydroxymethyldeoxyuridine has been observed to be phosphorylated to 5-HMdUTP. nih.gov This process is analogous to the phosphorylation of other deoxynucleoside monophosphates. Viral thymidine (B127349) kinases, which often have a broad substrate specificity, are likely involved in the initial phosphorylation of 5-HMdUMP. nih.gov Subsequent phosphorylation to the di- and triphosphate forms would be carried out by other nucleotide kinases. oup.com

Pyrophosphorylation of this compound within the DNA Polymer (e.g., 5-(hydroxymethyl-O-pyrophosphoryl)deoxyuridylate)

A remarkable downstream modification of this compound occurs after its incorporation into the DNA polymer. In bacteriophages like SP10 and ΦW-14, the 5-hydroxymethyl group of the incorporated base is further modified by pyrophosphorylation. nih.govnih.gov This reaction is catalyzed by a specific phage-encoded enzyme known as 5-hmdU DNA kinase. nih.govresearchgate.netneb.com This kinase transfers a pyrophosphate group from ATP to the hydroxymethyl moiety of the 5-hydroxymethyluracil (B14597) residue within the DNA. nih.gov The resulting product, 5-(hydroxymethyl-O-pyrophosphoryl)deoxyuridylate, is a key intermediate in the pathway for creating hypermodified bases, such as α-putrescinylthymidine and α-glutamylthymidine. nih.govnih.gov This pyrophosphorylation activates the 5-methylene carbon, making it susceptible to nucleophilic attack for subsequent modifications. nih.gov

| Enzyme | Substrate(s) | Product | Organism/System |

| Deoxyuridylate hydroxymethyltransferase | dUMP, N5,N10-methylenetetrahydrofolate | This compound | Bacteriophages (e.g., SP01) |

| Nucleotide Kinases | This compound | 5-Hydroxymethyldeoxyuridine triphosphate | Phage-infected cells |

| 5-hmdU DNA Kinase | 5-Hydroxymethyluracil in DNA, ATP | 5-(Hydroxymethyl-O-pyrophosphoryl)deoxyuridylate in DNA | Bacteriophages (e.g., SP10, ΦW-14) |

Degradation Pathways of this compound and Related Metabolites

The degradation of this compound and its derivatives is an essential process to prevent their accumulation and potential interference with normal cellular metabolism. When 5-hydroxymethyluracil (5-hmU) is present in DNA, often as a result of oxidative damage to thymine, it is recognized and removed by a specific DNA repair enzyme called 5-hydroxymethyluracil-DNA glycosylase. nih.govpnas.orgpnas.orgnih.govwikipedia.org This enzyme cleaves the N-glycosidic bond, releasing free 5-hmU and creating an abasic site in the DNA, which is then repaired by the base excision repair pathway. pnas.org

Branching Pathways from this compound

Once synthesized, this compound (5-hmdUMP) does not typically accumulate within the cell. Instead, it serves as a critical substrate for two distinct and significant metabolic routes in certain bacteriophages. These pathways lead to the formation of either the standard DNA base, deoxythymidylate (dTMP), or a diverse array of unusual, hypermodified nucleotides. This divergence is a fascinating example of how viruses have evolved to modify their genetic material, often as a defense mechanism against host restriction systems.

Reductive Conversion to Deoxythymidylate (dTMP)

In some bacteriophages, such as SP10, a portion of the this compound integrated into the nascent DNA is converted to deoxythymidylate (dTMP) through a post-replicational modification process. nih.gov While the conventional de novo synthesis of dTMP involves the methylation of deoxyuridine monophosphate (dUMP) by thymidylate synthase, the pathway from 5-hmdUMP represents a distinct, phage-specific mechanism. nih.govvaia.com

The precise enzymatic machinery responsible for the reduction of the 5-hydroxymethyl group to the methyl group of thymidylate is not yet fully characterized. However, research suggests a potential mechanism involving a pyrophosphorylated intermediate. nih.gov It is hypothesized that 5-hmdUMP within the DNA is first pyrophosphorylated, creating a more reactive exocyclic methylene (B1212753) intermediate. This intermediate could then be subject to a reductive modification to yield the final dTMP residue. nih.gov It is important to note that this reductive pathway appears to operate independently of the hypermodification pathway. nih.gov The exact enzymes and cofactors that catalyze this reductive step remain an active area of investigation, with one source explicitly stating that the mechanism of how 5-hmdU is converted to thymidine during phage replication is still unknown. nih.gov

Divergent Pathways to Hypermodified Nucleotides

The more elaborate fate of this compound lies in its conversion to a variety of hypermodified nucleotides, a hallmark of many bacteriophage genomes. nih.govnih.govoup.com These modifications are chemically diverse and are synthesized through multi-step enzymatic pathways that occur after the 5-hmdUMP has been incorporated into the phage DNA. nih.govoup.com

The initial and crucial step in these pathways is the phosphorylation of the 5-hydroxymethyl group of the DNA-embedded 5-hmdU. This reaction is catalyzed by a family of phage-encoded enzymes known as 5-hmdU DNA kinases (also referred to as 5-HMUDK or P-loop kinases). oup.com This enzymatic step transforms the 5-hydroxymethyl group into a pyrophosphoryl group, creating a highly reactive 5-pyrophosphoryloxymethyldeoxyuridine (5-PPmdU) intermediate. nih.govoup.com The pyrophosphate moiety is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions where various molecules are appended to the 5-methyl position of the pyrimidine (B1678525) ring. oup.com

This strategy of activating the 5-hydroxymethyl group allows for the attachment of a wide range of chemical entities, leading to the formation of complex and unusual bases. These hypermodifications are thought to play a critical role in protecting the phage DNA from the host cell's restriction endonucleases. oup.com

Examples of Hypermodified Nucleotides Derived from this compound:

| Bacteriophage | Original Nucleotide | Hypermodified Nucleotide | Appended Moiety |

| SP10 | This compound | α-Glutamylthymidine | Glutamate (B1630785) |

| ΦW-14 | This compound | α-Putrescinylthymidine | Putrescine |

| ViI | This compound | 5-(2-aminoethoxy)methyluridine | 2-Aminoethoxy group |

| M6 | This compound | 5-(2-aminoethyl)uridine | 2-Aminoethyl group |

The biosynthesis of these hypermodified bases often involves a series of enzymatic reactions following the initial pyrophosphorylation. These subsequent steps can include the action of radical SAM isomerases, PLP-dependent decarboxylases, flavin-dependent lyases, and acetyltransferases, which further sculpt the appended molecules. oup.com The combinatorial use of these enzymes across different phages suggests a vast and largely untapped reservoir of chemical diversity in DNA hypermodifications. oup.com

Functional Roles of 5 Hydroxymethyldeoxyuridylate in Nucleic Acid Biology

Post-Replicational DNA Modification Involving 5-Hydroxymethyldeoxyuridylate

This compound (5-hmdU) is a modified pyrimidine (B1678525) nucleotide that plays a crucial role as an intermediate in the biosynthesis of a variety of hypermodified bases found in the DNA of certain bacteriophages. bohrium.comnih.govpnas.org This process is a post-replicational modification, meaning it occurs after the initial synthesis of the DNA strand. nih.govasm.org In these phages, the typical DNA base thymidine (B127349) is replaced entirely with 5-hmdU during DNA replication. oup.comresearchgate.net Subsequently, this incorporated 5-hmdU is enzymatically converted into other more complex, "hypermodified" bases before the viral DNA is packaged into new phage particles. nih.govoup.com

The pathway for incorporating 5-hmdU into viral DNA begins at the precursor level, within the deoxynucleotide triphosphate (dNTP) pool of the host cell. oup.com Phages that utilize this modification encode a specific suite of enzymes to manipulate the host's nucleotide metabolism. nih.gov A key enzyme, a dUMP hydroxymethyltransferase, converts deoxyuridine monophosphate (dUMP) into 5-hydroxymethyldeoxyuridine monophosphate (5-hmdUMP). nih.gov This is then phosphorylated to its triphosphate form, 5-hydroxymethyl-2'-deoxyuridine (B45661) triphosphate (5-hmdUTP). oup.comresearchgate.net

During DNA replication, the phage-encoded DNA polymerase preferentially incorporates 5-hmdUTP instead of deoxythymidine triphosphate (dTTP), leading to the synthesis of a nascent DNA genome where thymine (B56734) is completely substituted by 5-hydroxymethyluracil (B14597). oup.comresearchgate.netnih.gov This initial replacement is a pre-replicative strategy that sets the stage for subsequent modifications. nih.gov Pulse-chase experiments have demonstrated that radioactivity from labeled 5-hmdU appears transiently in nascent phage DNA before being converted into the final hypermodified bases. nih.gov This confirms that 5-hmdU is the direct precursor within the newly synthesized DNA polymer for these further modifications. nih.govasm.org In some dinoflagellates, 5-hmdU is also formed post-replicationally, but through the oxidation of thymidine already present in the DNA. biorxiv.org

Once incorporated into the phage genome, 5-hmdU serves as a scaffold for the enzymatic synthesis of a remarkable variety of complex thymidine derivatives. bohrium.comnih.gov These post-replicative modifications are catalyzed by phage-encoded enzymes. A common initial step in many of these pathways is the phosphorylation or pyrophosphorylation of the hydroxymethyl group of the 5-hmdU residue within the DNA polymer. bohrium.compnas.org This activation step creates a reactive intermediate, making the 5-methylene carbon susceptible to nucleophilic attack and facilitating the attachment of various chemical moieties. pnas.orgnih.gov

Two well-characterized hypermodified bases derived from 5-hmdU are α-putrescinylthymidine and α-glutamylthymidine. α-Putrescinylthymidine is found in the DNA of Delftia phage ΦW-14, while α-glutamylthymidine is present in the Bacillus phage SP10. nih.govpnas.org

The biosynthesis of these bases involves the enzymatic attachment of the polyamine putrescine or the amino acid glutamate (B1630785), respectively, to the 5-hmdU residue in the DNA. nih.govnih.gov The process in phage SP10 is understood to proceed via a pyrophosphorylated intermediate of 5-hmdU. pnas.orgnih.gov This intermediate, 5-[(O-pyrophosphoryl)hydroxymethyl]uridine (5-PPmdU), acts as a leaving group, enabling the nucleophilic substitution reaction with glutamate. nih.govnih.gov Similarly, in phage ΦW-14, it is believed that putrescine is attached to the 5-hmdU via a similar mechanism, though the synthesis occurs at the polynucleotide level. nih.govnih.gov These modifications result in a structure where the amino acid or polyamine is linked to the 5-methyl position of what becomes a thymine base. nih.gov

| Bacteriophage | Hypermodified Base | Precursor in DNA | Attached Moiety |

|---|---|---|---|

| Delftia phage ΦW-14 | α-Putrescinylthymidine | This compound | Putrescine |

| Bacillus phage SP10 | α-Glutamylthymidine | This compound | Glutamate |

Further illustrating the chemical diversity stemming from 5-hmdU, Salmonella phage ViI and Pseudomonas phage M6 produce different hypermodifications. Phage ViI DNA contains 5-aminoethoxy-2′-deoxymethyluridine (5-NeOmdU), while phage M6 DNA has 5-aminoethyl-2′-deoxyuridine (5-NedU). nih.govpnas.org In phage ViI, 5-NeOmdU replaces approximately 40% of the thymidine, and in phage M6, 5-NedU replaces about 30% of the thymidine. pnas.org

The biosynthesis of these bases also proceeds from the 5-hmdU incorporated into the phage DNA. nih.govpnas.org The pathway for 5-NedU formation in phage M6 has been reconstituted in vitro using five recombinantly expressed phage proteins. pnas.org These pathways involve the enzymatic installation of free amino acids onto the 5-hmdU residue. bohrium.com For instance, the formation of these modifications involves enzymes like amino acid transferases, PLP-dependent decarboxylases, and radical SAM isomerases that sculpt the final structure. bohrium.com This highlights a modular enzymatic strategy to generate diverse chemical functionalities on the DNA. bohrium.comresearchgate.net

The modifications derived from 5-hmdU are not limited to the examples above. Research has uncovered a wide array of "exotic chemical moieties" attached to what was originally a 5-hmdU base. bohrium.comnih.gov These hypermodifications are built upon free amino acids that are enzymatically attached to the 5-hmdU precursor. bohrium.com The initial amino acid is then further sculpted by various enzyme classes, including radical SAM isomerases, PLP-dependent decarboxylases, flavin-dependent lyases, and acetyltransferases. bohrium.com This combinatorial use of different enzymes on an amino-acid-linked intermediate allows for a vast potential reservoir of chemical diversity in DNA modifications. bohrium.com The discovery of these pathways reveals that a single intermediate, 5-hmdU, can participate in the formation of modifications linked through C-N, C-C, and C-O-C bonds. researchgate.net

Enzymatic Derivatization to Diverse Hypermodified Bases

Significance in Viral Genome Defense and Evolution

The primary function of these elaborate thymidine hypermodifications is to serve as a defense mechanism against the host bacterium's arsenal (B13267) of restriction-modification (R-M) systems. bohrium.comnih.govpnas.org R-M systems are a form of bacterial innate immunity, where restriction endonucleases recognize specific DNA sequences and cleave the DNA, thus destroying invading phage genomes. weizmann.ac.il

By replacing canonical bases with hypermodified ones, phages effectively camouflage their genomes. The bulky and chemically distinct side chains of bases like α-putrescinylthymidine or 5-aminoethoxy-2′-deoxymethyluridine cause steric interference, preventing the host's restriction enzymes from binding to or cleaving the DNA. nih.gov For example, while the genome of phage SP8, which contains 5-hmdU, is susceptible to many restriction enzymes, further modification like phosphorylation of the 5-hmdU confers resistance to additional enzymes. frontiersin.org This strategy is a crucial viral countermeasure that allows the phage to replicate successfully within a hostile host environment. nih.govresearchgate.net

This ongoing evolutionary arms race between phages and their bacterial hosts drives the diversification of these modification systems. The presence of genes for thymidine hypermodification in viral metagenomes from geographically diverse sources suggests that this is a widespread and evolutionarily successful strategy. bohrium.com The ability to generate a wide range of chemical structures from a common 5-hmdU intermediate provides phages with a flexible platform to adapt to the restriction systems of different hosts, thereby playing a significant role in viral evolution and survival. bohrium.compnas.org

Role as a Viral Countermeasure Against Host Restriction Endonucleases

Certain bacteriophages have evolved sophisticated molecular strategies to protect their genetic material from the host bacterium's defense systems, particularly restriction-modification systems. One such strategy involves the replacement of standard DNA bases with modified ones, such as 5-hydroxymethyluracil (5hmU), which is derived from the precursor this compound (dHMUMP). The presence of these modified bases in the viral genome can render it unrecognizable to the host's restriction endonucleases, which are enzymes designed to cleave foreign DNA at specific recognition sites.

Research has demonstrated that the presence of modified pyrimidines, including the glucosylated form of 5-hydroxymethyluracil, provides complete protection for the DNA against cleavage by type II restriction endonucleases. nih.gov This modification acts as a shield, effectively camouflaging the viral DNA and allowing it to evade degradation. For instance, in T4 bacteriophage, 5-hydroxymethylcytosine (B124674) (5hmC) is incorporated into the genome during replication. nih.gov This modified cytosine can be further glucosylated, which prevents recognition and cleavage by many host restriction enzymes. nih.gov This mechanism of using modified bases is a clear example of the evolutionary arms race between viruses and their hosts, where this compound serves as a key building block for this viral defense. Remnants of viral DNA, known as endogenous retroviruses, constitute a significant portion of the human genome and can offer protection against modern viruses. the-scientist.comcornell.edu

Table 1: Effect of Glucosylated Pyrimidines on DNA Processes

| Modified Base | Effect on Restriction Endonuclease Cleavage | Effect on Bacterial RNA Polymerase Transcription |

|---|---|---|

| Glucosylated 5-hydroxymethyluracil (glc-5hmU) | Fully protects DNA from cleavage | Complete inhibition of transcription |

| Glucosylated 5-hydroxymethylcytosine (glc-5hmC) | Fully protects DNA from cleavage | Transcription levels similar to natural DNA |

This table is based on findings from research on polymerase-mediated synthesis of DNA containing these modified bases. nih.gov

Impact on DNA Replication and Maturation Processes

The involvement of this compound extends to the core processes of DNA replication and maturation, particularly in certain bacteriophages. In the Bacillus subtilis phage SP10, dHMUMP is a crucial intermediate in the post-replicational modification of DNA. nih.govnih.gov During DNA synthesis, dHMUMP is incorporated into the nascent DNA strands. nih.gov Following incorporation, it undergoes further enzymatic modifications to form hypermodified nucleotides that are characteristic of the mature phage DNA. nih.gov

Broader Biological Contexts of this compound Derivatives

Epigenetic Roles in Eukaryotic Systems (e.g., related to 5-hydroxymethyluracil)

Beyond the realm of virology, derivatives of this compound, most notably 5-hydroxymethyluracil (5hmU), are gaining recognition for their potential roles in eukaryotic epigenetics. nih.govoup.com 5hmU can be generated in mammalian DNA through the oxidation of thymine by the ten-eleven translocation (TET) family of enzymes. nih.govoup.comrsc.org These are the same enzymes responsible for oxidizing 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (5hmC), a well-established epigenetic mark. nih.govnih.gov

The dynamic nature of 5hmU levels, particularly during the differentiation of mouse embryonic stem cells, suggests it may function as an important epigenetic marker. oup.com Furthermore, 5hmU can also be formed through the deamination of 5hmC, positioning it as a potential intermediate in the complex process of active DNA demethylation. nih.gov This dual origin complicates the biological interpretation of 5hmU, as it can be viewed both as a regulated epigenetic modification and as a DNA lesion arising from oxidative stress. nih.gov The presence of 5hmU can influence the binding of proteins to DNA, a key aspect of epigenetic regulation. oup.com

Table 2: Formation Pathways of 5-hydroxymethyluracil (5hmU) in DNA

| Pathway | Starting Base | Key Enzyme/Process | Resulting Base Pair | Context |

|---|---|---|---|---|

| Enzymatic Oxidation | Thymine | TET Dioxygenases | 5hmU:A | Epigenetic modification nih.govrsc.org |

| Oxidative Damage | Thymine | Reactive Oxygen Species (ROS) | 5hmU:A | DNA damage nih.gov |

Underexplored Roles in Transcription Regulation

The functional significance of this compound derivatives in the regulation of transcription is an emerging area of research. While not yet fully understood, several lines of evidence suggest that the presence of 5-hydroxymethyluracil (5hmU) in DNA can have a direct impact on gene expression.

In vitro studies have shown that the presence of 5hmU can interfere with the binding of transcription factors to their DNA recognition sites. oup.com This suggests a mechanism by which this modification could modulate the transcriptional activity of genes. Furthermore, a potential role for 5hmU in establishing and maintaining gene silencing has been proposed. oup.com In dinoflagellates, where 5hmU is found at unusually high levels, it has been implicated in the silencing of transposable elements, which are mobile DNA sequences that can disrupt genome integrity. pnas.orgnih.gov

Moreover, the glucosylation of 5hmU has been shown to have a dramatic effect on transcription. When present in a DNA template, glucosylated 5hmU completely halts transcription by bacterial RNA polymerase. nih.gov This contrasts with glucosylated 5-hydroxymethylcytosine, which does not inhibit transcription. nih.gov These findings point towards a nuanced and context-dependent role for 5hmU and its derivatives in the intricate regulation of gene expression, a field that warrants further investigation.

Biological Systems Exhibiting 5 Hydroxymethyldeoxyuridylate Metabolism

Bacteriophage Systems as Primary Models

Certain bacteriophages have developed a unique strategy to protect their DNA from the host's defense mechanisms by replacing thymine (B56734) with 5-hydroxymethyluracil (B14597) (5-hmU). researchgate.netnih.gov This process involves a suite of phage-encoded enzymes that manipulate the host's nucleotide precursor pools. A central step in this pathway is the synthesis of 5-hydroxymethyldeoxyuridylate (hmdUMP) from deoxyuridine monophosphate (dUMP), catalyzed by a phage-encoded dUMP hydroxymethylase, which is a homolog of thymidylate synthase. nih.gov The resulting hmdUMP is then phosphorylated to 5-hydroxymethyl-2'-deoxyuridine (B45661) 5'-triphosphate (5-hmdUTP) and incorporated into the phage genome during replication. nih.gov

A number of phages that infect Bacillus subtilis, including SPO1, 2C, SP8, and ϕe, are well-documented examples of viruses that completely substitute thymine with 5-hmU in their DNA. nih.gov These phages encode a set of enzymes to facilitate this replacement. This includes a dCMP deaminase to produce dUMP, a dUMP hydroxymethylase to generate 5-hmdUMP, and nucleases (dTTPase and dTMPase) to eliminate the competing thymidine (B127349) nucleotide pool. nih.govnih.gov The phage's DNA polymerase then specifically incorporates 5-hmdUTP into the new DNA strands. nih.gov

Interestingly, in phage SP10, the incorporated 5-hmdU undergoes further post-replicative modification, or "hypermodification". nih.govnih.gov The 5-hmdU in the DNA is converted to α-glutamylthymidine. nih.gov This multi-step process begins with the phosphorylation of the hydroxymethyl group on the DNA polymer, a reaction catalyzed by a phage-encoded kinase. nih.gov

Similar metabolic pathways are observed in phages infecting Pseudomonas species. Phage ΦW-14, which infects Pseudomonas acidovorans, synthesizes 5-hmdUTP and incorporates it into its DNA, leading to the gradual disappearance of dTTP from the infected cell. nih.gov The phage genome contains enzymes like dUMP hydroxymethylase. nih.gov Like SP10, ΦW-14 also hypermodifies its DNA post-replication. The 5-hmU residues are converted to α-putrescinylthymine, a process that also involves an initial phosphorylation of the 5-hmU within the DNA. nih.govnih.gov

The Pseudomonas phage M6 also follows this pattern, replacing about 30% of its thymidine with 5-(2-aminoethyl)uridine. nih.gov This modification is derived from the initial incorporation of 5-hmdU, which is then biochemically altered in the DNA polymer. nih.govnih.gov

The Salmonella phage ViI employs a comparable strategy of DNA hypermodification. nih.govnih.gov It replaces approximately 40% of its thymidine with 5-(2-aminoethoxy)methyluridine (5-NeOmdU). nih.govuniprot.org The biosynthesis of this modified base starts with the standard phage-induced pathway: production of 5-hmdUMP, its conversion to 5-hmdUTP, and its incorporation into the phage DNA. nih.govnih.gov Subsequently, a series of phage-encoded enzymes, including a 5-hmdU DNA kinase, modify the 5-hmU base within the DNA to its final hypermodified form. nih.govuniprot.org

| Phage | Host Organism | Initial Modification | Final Hypermodification | Key Enzymes |

|---|---|---|---|---|

| SPO1, 2C, SP8, ϕe | Bacillus subtilis | 5-hydroxymethyluracil (5-hmU) | None (retains 5-hmU) | dUMP hydroxymethylase, dCMP deaminase, dTTPase |

| SP10 | Bacillus subtilis | 5-hydroxymethyluracil (5-hmU) | α-glutamylthymidine | dUMP hydroxymethylase, 5-hmdU DNA kinase |

| ΦW-14 | Pseudomonas acidovorans | 5-hydroxymethyluracil (5-hmU) | α-putrescinylthymine | dUMP hydroxymethylase, 5-hmdU DNA kinase |

| M6 | Pseudomonas sp. | 5-hydroxymethyluracil (5-hmU) | 5-(2-aminoethyl)uridine | dUMP hydroxymethylase, 5-hmdU DNA kinase |

| ViI | Salmonella sp. | 5-hydroxymethyluracil (5-hmU) | 5-(2-aminoethoxy)methyluridine | dUMP hydroxymethylase, 5-hmdU DNA kinase |

Comparative genomic analyses reveal the evolutionary dynamics of these modification systems. nih.govnih.gov The core pre-replicative pathway, centered around dUMP hydroxymethylase, is a conserved feature among these diverse phages, suggesting a common evolutionary origin for this host-defense evasion strategy. nih.gov The dUMP hydroxymethylase itself is a homolog of the host's thymidylate synthase, indicating that phages likely acquired this gene and adapted it for a new function. uniprot.orgwikipedia.org

The diversity arises in the post-replicative hypermodification pathways. nih.gov The enzymes responsible for these later steps, such as the 5-hmdU DNA kinases and the subsequent transferases, show more variation, reflecting an ongoing evolutionary arms race. nih.govnih.gov As bacterial hosts evolve new restriction enzymes to recognize and cleave the modified phage DNA, phages counter-evolve by developing novel hypermodifications. This dynamic interplay drives the diversification of these biosynthetic pathways across different phage lineages. nih.govresearchgate.net The modular nature of these phage genomes allows for the acquisition and combination of different enzymatic functions, facilitating rapid evolution. nih.gov

Genetic and Molecular Mechanisms Underpinning 5 Hydroxymethyldeoxyuridylate Dynamics

Genes and Enzymes Involved in 5-Hydroxymethyldeoxyuridylate Synthesis and Modification

The biosynthesis of DNA containing 5-hydroxymethyldeoxyuracil (5-hmdU) is a multi-step enzymatic process encoded by the bacteriophage genome. This pathway ensures the production of the necessary precursors and their incorporation into nascent DNA, followed by post-replicative modifications.

The initial and crucial step in this pathway is the synthesis of this compound (5-HMdUMP). This reaction is catalyzed by dUMP hydroxymethyltransferase , an enzyme homologous to thymidylate synthase. acs.org This enzyme utilizes dUMP, a standard DNA precursor, and converts it to 5-HMdUMP. acs.org In bacteriophage T4, a well-studied example, the gene encoding the analogous enzyme, deoxycytidylate 5-hydroxymethyltransferase, is known as gene 42. uniprot.org These phages manipulate the host cell's nucleotide pools to favor the production and utilization of 5-HMdUMP over the canonical thymidylate (dTMP). acs.org

Following its synthesis, 5-HMdUMP is phosphorylated to its triphosphate form, 5-HMdUTP, and incorporated into the phage's genomic DNA in place of dTTP during replication. frontiersin.org However, the modification process does not end with incorporation. The hydroxymethyl group of the incorporated 5-hmdU residues serves as a substrate for further enzymatic modification.

A key enzyme in this post-replicative modification is 5-hmdU DNA kinase (5-HMUDK) . pnas.org This phage-encoded enzyme, also referred to as a pyrophosphotransferase, transfers a pyrophosphate group from ATP to the 5-hydroxymethyl moiety of the 5-hmdU already within the DNA polymer. pnas.orgnih.gov This reaction yields 5-(hydroxymethyl-O-pyrophosphoryl)deoxyuridylate (PP-HMdUMP). nih.govnih.gov The pyrophosphorylation of the hydroxymethyl group is thought to activate the 5-methylene carbon, making it susceptible to nucleophilic substitution and thereby facilitating subsequent hypermodification reactions. pnas.org Genes encoding 5-HMUDK homologs have been identified in a variety of bacteriophages that contain hypermodified thymidines, including SP10, ΦW-14, and Pseudomonas phage M6. pnas.org

Characterization of Modification-Defective (mod) Mutants

The study of heat-sensitive, modification-defective (mod) mutants of bacteriophage SP10 has been instrumental in dissecting the pathway of 5-HMdUMP modification. nih.gov These mutants exhibit aberrant DNA compositions at nonpermissive temperatures, revealing the sequential nature of the modification process. The pathway proceeds from the initial incorporation of 5-HMdUMP to pyrophosphorylation, followed by either reductive modification to dTMP or hypermodification to a complex nucleotide, designated YdTMP. nih.gov

Defects in Pyrophosphorylation (e.g., modA mutants)

Mutants classified as modA are defective in the earliest post-replicative modification step: pyrophosphorylation. nih.gov The DNA of modA phage, when produced at restrictive temperatures, contains 5-HMdUMP as its sole oxopyrimidine. nih.gov This indicates a failure to convert 5-HMdUMP to PP-HMdUMP. nih.gov Genetic studies with double mutants have shown that the modA mutation is epistatic to all other mod mutations, confirming that pyrophosphorylation is a prerequisite for any further modification of the 5-hydroxymethyl group. nih.gov

Defects in Hypermodification (e.g., modC, modD mutants)

Two classes of mutants, modC and modD , are characterized by their inability to synthesize the hypermodified nucleotide YdTMP. nih.gov While both are defective in the hypermodification pathway that converts PP-HMdUMP to YdTMP, they exhibit distinct phenotypes. nih.gov

In modD mutants , the DNA lacks YdTMP, which is instead replaced by either PP-HMdUMP or a byproduct of an unsuccessful hypermodification attempt. nih.gov This suggests that modD genes are likely involved in the catalytic steps of the hypermodification reaction itself. nih.gov

Conversely, the DNA of modC mutants also lacks YdTMP, but in this case, the entire oxopyrimidine fraction is occupied by dTMP. nih.gov This has led to the proposal that modC genes are involved in a regulatory function that normally promotes hypermodification at the expense of the competing reductive modification pathway (the conversion of PP-HMdUMP to dTMP). nih.gov

Defects in Reductive Modification (e.g., modB mutants)

The modB mutants are deficient in the reductive modification pathway, which is responsible for the synthesis of dTMP from the PP-HMdUMP intermediate. nih.gov Consequently, the DNA of modB phage is devoid of dTMP. nih.gov The oxopyrimidine content of modB DNA is a complex mixture of approximately 30% 5-HMdUMP, 40% PP-HMdUMP, and 30% YdTMP. nih.gov The increased proportion of YdTMP in these mutants suggests that under normal conditions, reductive modification and hypermodification are competing reactions for the same PP-HMdUMP substrate at certain sites within the DNA. nih.gov

| Mutant Class | Defective Step | Resulting DNA Oxopyrimidine Composition |

| modA | Pyrophosphorylation | 5-HMdUMP is the sole oxopyrimidine. |

| modB | Reductive Modification | No dTMP; complex mixture of 5-HMdUMP, PP-HMdUMP, and YdTMP. |

| modC | Hypermodification (Regulatory) | No YdTMP; dTMP occupies the entire oxopyrimidine fraction. |

| modD | Hypermodification (Catalytic) | No YdTMP; replaced by PP-HMdUMP or byproducts. |

Enzymology of this compound-Interacting Proteins

The enzymes that interact with 5-HMdUMP and its derivatives are central to the unique biology of these bacteriophages. The kinase responsible for the key pyrophosphorylation step has been a particular focus of study.

This compound Kinase (5-HMUDK) Activity

As previously mentioned, this compound kinase (5-HMUDK) is a critical enzyme that acts on 5-hmdU residues after they have been incorporated into the DNA polymer. pnas.org This enzyme catalyzes the transfer of the gamma-phosphate from a donor, typically ATP, to the 5-hydroxymethyl group of the deoxyuridine base. frontiersin.org This phosphorylation event is highly specific and is essential for the subsequent hypermodification and reductive modification pathways. nih.govfrontiersin.org The resulting pyrophosphorylated intermediate is a key branch point in the maturation of the phage DNA. nih.gov The activity of 5-HMUDK has been demonstrated to provide protection against certain host restriction enzymes, highlighting the role of these modifications in the ongoing evolutionary arms race between phages and their bacterial hosts. frontiersin.org

Radical S-Adenosylmethionine (SAM) Enzymes in Modification Pathways

Radical S-Adenosylmethionine (SAM) enzymes constitute a vast superfamily of proteins that catalyze a wide array of complex biochemical reactions. nih.gov These enzymes are characterized by the presence of a [4Fe-4S] iron-sulfur cluster, which is essential for the reductive cleavage of S-adenosyl-L-methionine (SAM). oup.com This cleavage generates a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•), which can initiate catalysis by abstracting a hydrogen atom from an unreactive C-H bond, thereby enabling a diverse range of chemical transformations. oup.comnih.gov

The involvement of radical SAM enzymes in the context of this compound dynamics is particularly evident in the complex DNA modifications found in certain bacteriophages. In phages such as Pseudomonas phage M6 and Salmonella phage ViI, a significant portion of thymidine (B127349) residues are replaced by hypermodified bases synthesized from a 5-hydroxymethyluridine (B1210401) (5-hmdU) precursor. oup.comnih.govbohrium.comnih.govresearchgate.net Once 5-hmdU is formed, it serves as a scaffold for further elaborate modifications.

Research has shown that radical SAM isomerases are among the classes of enzymes that further sculpt these appended chemical groups. oup.comnih.govbohrium.comnih.govresearchgate.net These enzymes can catalyze complex carbon skeleton rearrangements, which are crucial for generating the final, mature hypermodified base. oup.comnih.gov For example, in the biosynthetic pathways of thymidine hypermodifications, after an initial group is added to the 5-hydroxymethyl moiety of 5-hmdU, a radical SAM enzyme can act as an isomerase to rearrange the chemical structure. nih.gov This highlights the role of radical SAM enzymes in the downstream modification of 5-hmdU, contributing to the chemical diversity of DNA.

| Enzyme Superfamily | Core Cofactors | General Mechanism | Role in 5-hmdU Modification |

| Radical SAM Enzymes | [4Fe-4S] cluster, S-adenosyl-L-methionine (SAM) | Reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical, which initiates radical-based catalysis. | Further sculpts chemical moieties attached to 5-hydroxymethyluridine (5-hmdU) in bacteriophage DNA through isomerization and other rearrangements. oup.comnih.govbohrium.comnih.govresearchgate.net |

Amino Acid:DNA Transferases (AADT)

In the DNA of certain bacterial viruses, thymidine is subject to extensive hypermodification. These modifications often originate from the post-replicative alteration of 5-hydroxymethyluridine (5-hmdU). oup.comnih.govbohrium.comnih.gov A key step in these pathways is the enzymatic attachment of free amino acids to the 5-hmdU base. oup.comnih.govbohrium.comnih.gov For instance, in Bacillus phage SP10, α-glutamylthymidine is formed, and in other phages, different amino acids are utilized. oup.com

While the specific enzyme classification "Amino Acid:DNA Transferases (AADT)" is not standard in the primary literature describing this process, the functional role of transferring an amino acid to a DNA base is clearly established. The enzymes responsible for this transfer are encoded by the bacteriophage genomes. nih.gov These enzymes catalyze the formation of a bond between the amino acid and the 5-hydroxymethyl group of 5-hmdU. This initial amino acid attachment is a critical step that precedes further modifications by other enzymes, such as the aforementioned radical SAM isomerases. oup.comnih.gov The enzymes that carry out this function are a type of transferase, specifically, they can be considered aminoacyltransferases as they transfer an aminoacyl group.

| Organism/Virus | Modified Base | Precursor | Attached Amino Acid |

| Bacillus phage SP10 | α-glutamylthymidine | 5-hydroxymethyluridine (5-hmdU) | Glutamate (B1630785) |

| Pseudomonas phage M6 | 5-aminoethyl-2'-deoxyuridine | 5-hydroxymethyluridine (5-hmdU) | Glycine (after decarboxylation) |

| Salmonella phage ViI | 5-aminoethoxy-2'-deoxymethyluridine | 5-hydroxymethyluridine (5-hmdU) | Serine (after decarboxylation and reduction) |

TET/JBP Family Proteins and Hydroxypyrimidine Synthesis

The TET (Ten-Eleven Translocation) and JBP (J-Binding Protein) family of enzymes are 2-oxoglutarate and Fe(II)-dependent dioxygenases that play a fundamental role in the synthesis of hydroxypyrimidines. nih.govnih.govoup.comresearchgate.netmdpi.com

In mammals, the TET family of proteins (TET1, TET2, TET3) are well-known for their role in DNA demethylation, where they iteratively oxidize 5-methylcytosine (B146107) (5mC). nih.govnih.govacs.org However, their oxidative capacity is not limited to 5mC. Research has demonstrated that TET enzymes can also directly oxidize the methyl group of thymine (B56734) to produce 5-hydroxymethyluracil (B14597) (5hmU) in the DNA of mouse embryonic stem cells. oup.comoup.com This reaction directly synthesizes the nucleobase component of this compound.

In kinetoplastids, such as Trypanosoma brucei, the JBP family of proteins, specifically JBP1 and JBP2, are responsible for the synthesis of the hypermodified base J (β-d-glucosyl-hydroxymethyluracil). nih.govnih.govoup.comresearchgate.netmdpi.com The very first step in the biosynthesis of base J is the hydroxylation of a thymidine residue within the DNA to form 5-hydroxymethyluracil (HOMedU, another name for 5hmU). nih.govnih.govoup.comresearchgate.netmdpi.com JBP1 and JBP2 are the thymidine hydroxylases that catalyze this reaction. nih.govnih.govoup.com JBP2 is thought to be responsible for the de novo synthesis of 5hmU at specific genomic locations, while JBP1 is believed to maintain and propagate this mark. mdpi.com The resulting 5hmU is then glucosylated by a separate glucosyltransferase to form base J. nih.govmdpi.com

The mechanism for both TET and JBP proteins involves the use of Fe(II) as a cofactor and 2-oxoglutarate as a co-substrate. oup.com This shared catalytic strategy underscores the evolutionary and functional relationship between these two subfamilies of enzymes in their capacity to generate hydroxypyrimidines.

| Enzyme Family | Members | Organism(s) | Substrate | Product |

| TET (Ten-Eleven Translocation) | TET1, TET2, TET3 | Mammals | Thymine (in DNA) | 5-Hydroxymethyluracil (5hmU) |

| JBP (J-Binding Protein) | JBP1, JBP2 | Kinetoplastids (Trypanosoma) | Thymidine (in DNA) | 5-Hydroxymethyluracil (5hmU) |

Advanced Research Methodologies for 5 Hydroxymethyldeoxyuridylate Analysis

Chromatographic and Spectrometric Techniques for Detection and Characterization

The precise identification and quantification of 5-hmdU within complex biological samples necessitate high-resolution separation and sensitive detection methods. Liquid chromatography and mass spectrometry, often used in tandem, alongside nuclear magnetic resonance spectroscopy, are cornerstone techniques for the structural elucidation of this modified nucleotide.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Liquid chromatography-mass spectrometry (LC-MS/MS) stands as a highly sensitive and selective method for the quantitative analysis of 5-hydroxymethyl-2'-deoxyuridine (B45661) (5-hmdU), the deoxynucleoside of 5-hmdUMP. nih.govuu.nl This technique is particularly valuable for monitoring the in vitro activity of enzymes that produce 5-hydroxymethyluracil (B14597), such as the J-binding proteins (JBPs). nih.govuu.nl In a typical LC-MS/MS workflow, oligonucleotides containing the modified base are first enzymatically digested into individual deoxynucleosides. These are then separated by liquid chromatography and subsequently detected and quantified by tandem mass spectrometry. uu.nl The method's high sensitivity allows for the detection of even small amounts of 5-hmdU, making it suitable for studying the kinetics and inhibition of enzymes involved in its metabolism. nih.govuu.nl

Nuclear Magnetic Resonance (NMR) spectroscopy complements LC-MS/MS by providing detailed structural information. While LC-MS/MS excels at quantification and identification based on mass-to-charge ratio, NMR provides unambiguous confirmation of the chemical structure of 5-hmdU and its precursors. nih.gov Integrated LC-MS and ¹H NMR metabolomic approaches offer a comprehensive phytochemical characterization of complex mixtures, allowing for the identification and quantification of various metabolites, including nucleotides and their derivatives. nih.gov

Table 1: Key Features of LC-MS/MS and NMR in 5-hmdU Analysis

| Technique | Primary Application for 5-hmdU | Key Advantages |

|---|---|---|

| LC-MS/MS | Quantitative analysis of 5-hmdU in biological samples. nih.govuu.nl | High sensitivity and selectivity. nih.govuu.nl |

| NMR Spectroscopy | Unambiguous structural elucidation of 5-hmdU. nih.gov | Provides detailed information on chemical structure. |

Thin-Layer Chromatography for Deoxynucleotide Resolution

Thin-layer chromatography (TLC) is a simpler, yet effective, technique for the separation of deoxynucleotides. nih.gov This method separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent that moves up the plate). iitg.ac.inkhanacademy.org While not as sensitive or quantitative as LC-MS/MS, TLC can be used for the qualitative analysis and separation of thymidine (B127349) and deoxyuridine nucleotides, including their modified forms. nih.gov The separation is based on the polarity of the molecules; less polar compounds travel further up the plate with the nonpolar mobile phase. khanacademy.org The separated spots can be visualized under UV light if the compounds are fluorescent or by using appropriate stains. researchgate.net This technique is particularly useful for monitoring the progress of enzymatic reactions and for the preparative purification of small amounts of compounds. libretexts.org

Isotopic Labeling and Pulse-Chase Experiments in Vivo and In Vitro

To understand the dynamics of 5-hmdU synthesis and degradation within a cell, researchers employ isotopic labeling and pulse-chase experiments. These techniques allow for the tracking of molecules over time.

Isotopic labeling involves introducing atoms with a non-standard number of neutrons (isotopes) into precursor molecules. For instance, isotope-labeled nucleosides or S-adenosylmethionine (SAM) can be used to monitor the in vivo oxidation of cytosine and thymine (B56734) by enzymes like the Ten-Eleven Translocation (TET) proteins. nih.gov This allows researchers to differentiate between TET-mediated oxidation and oxidation caused by reactive oxygen species. nih.gov

Pulse-chase experiments are a powerful method to study the stability and turnover of macromolecules like DNA. nih.govnih.gov In a "pulse" phase, cells are briefly exposed to a labeled compound, such as a radioactively labeled amino acid or nucleotide, which gets incorporated into newly synthesized molecules. nih.govwikipedia.orgyoutube.com This is followed by a "chase" phase, where an excess of the unlabeled compound is added, preventing further incorporation of the label. nih.govyoutube.com By tracking the amount of the labeled molecule over time, researchers can determine its degradation rate or half-life. nih.gov For example, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine analog, can be used to label newly synthesized DNA. wikipedia.org

Table 2: Principles of Isotopic Labeling and Pulse-Chase Experiments

| Technique | Principle | Application in 5-hmdU Research |

|---|---|---|

| Isotopic Labeling | Incorporation of stable or radioactive isotopes into molecules to trace their metabolic fate. nih.gov | Differentiating enzymatic vs. non-enzymatic formation of 5-hydroxymethyluracil. nih.gov |

| Pulse-Chase Experiments | A "pulse" of a labeled precursor followed by a "chase" with an unlabeled precursor to track molecular turnover. nih.govyoutube.com | Determining the stability and degradation kinetics of DNA containing 5-hmdU. nih.gov |

Molecular Genetic Approaches

Investigating the function of enzymes involved in 5-hmdU metabolism at the molecular level requires genetic manipulation and in vitro studies.

Gene Cloning, Expression, and Mutagenesis

Gene cloning and expression are fundamental techniques used to produce large quantities of specific proteins for further study. nih.govnih.gov The gene encoding an enzyme of interest, such as a TET protein, can be isolated and inserted into a vector (e.g., a plasmid) which is then introduced into a host organism (like bacteria or yeast) for protein production. nih.govnih.gov This allows for the purification of the enzyme for in vitro assays.

Site-directed mutagenesis is a powerful tool to study the structure-function relationship of enzymes. nih.gov By changing specific amino acids in the protein sequence, researchers can investigate the role of individual residues in catalysis and substrate binding. For example, saturation mutagenesis at the active site of human TET2 has been used to identify variants with altered oxidative capabilities, such as those that can produce 5-hydroxymethylcytosine (B124674) (5hmC) but have a reduced ability to further oxidize it. nih.gov This approach provides insights into how the enzyme's structure dictates its catalytic activity. nih.gov

In Vitro Reconstitution of Enzymatic Pathways

In vitro reconstitution involves purifying all the necessary components of a metabolic pathway and combining them in a test tube to study the reaction outside of a living cell. nih.govnih.gov This approach allows for a detailed analysis of the enzymatic reaction mechanism, kinetics, and the identification of reaction intermediates and products under controlled conditions. nih.gov For instance, the enzymatic pathway for the synthesis of base J (β-D-glucosyl-hydroxymethyluracil) has been studied in vitro by combining purified J-binding proteins, which hydroxylate thymine to 5-hydroxymethyluracil, with a glucosyltransferase that then glycosylates the modified base. uu.nl This allows for a step-by-step analysis of the entire biosynthetic process.

Computational and Genomic Analyses

The study of 5-hydroxymethyldeoxyuridylate (5-hmdU), an unusual modified pyrimidine (B1678525) nucleotide, has been significantly advanced by computational and genomic methodologies. These approaches enable researchers to predict the enzymatic machinery responsible for its formation, discover novel modification systems across different species, and map its precise locations throughout the genome. Such analyses are crucial for deciphering the biological functions of this enigmatic DNA modification.

Sensitive Sequence and Structure Analyses for Enzyme Prediction

The identification of enzymes that catalyze the formation of 5-hmdU within DNA relies heavily on sophisticated bioinformatic techniques that analyze protein sequences and predicted structures. The primary route of formation is the hydroxylation of thymidylate, a reaction catalyzed by specific dioxygenases.

In addition to primary sequence analysis, protein structure prediction and modeling play a vital role. By generating three-dimensional models of candidate proteins, scientists can assess whether they possess the characteristic structural folds required for catalytic activity, such as the double-stranded β-helix (DSBH) fold typical of Fe(II) and 2-oxoglutarate-dependent dioxygenases. This structural analysis helps to predict substrate specificity and provides a mechanistic basis for how the enzyme might interact with DNA to modify thymidine residues.

Table 1: Bioinformatic Approaches for Enzyme Prediction

| Methodology | Description | Application Example |

|---|---|---|

| Sequence Homology Search | Algorithms like BLAST and PSI-BLAST are used to identify proteins with sequence similarity to known DNA-modifying enzymes (e.g., TET/JBP families). rsc.orgbiorxiv.org | Identification of TET/JBP homologues in dinoflagellates responsible for 5-hmU formation. biorxiv.org |

| Conserved Motif Analysis | Identifies short, conserved amino acid patterns or domains that are critical for enzymatic function across different species. | Pinpointing active site residues within a candidate dioxygenase. |

| Protein Structure Modeling | Predicts the 3D structure of a candidate enzyme to determine if it contains the necessary catalytic folds (e.g., DSBH fold). | Confirming a candidate protein has the structural requirements to function as a thymidine hydroxylase. |

Comparative Genomics for Identifying Novel Modification Systems

Comparative genomics is a powerful strategy for discovering new DNA modification systems by comparing the entire genetic content of different organisms. This approach is particularly effective for identifying the genes associated with the production of 5-hmdU, a modification present in the genomes of diverse organisms, from bacteriophages to dinoflagellates. biorxiv.org

The core principle involves comparing the genomes of organisms that contain 5-hmdU with the genomes of closely related species that lack it. Genes that are consistently present in the former and absent in the latter become strong candidates for involvement in the modification pathway. This "guilt-by-association" approach narrows down the list of potential genes from thousands to a manageable number for experimental validation.

For example, early observations of a discrepancy between buoyant density and thermal denaturation temperature in estimating the GC content of certain bacteriophage and dinoflagellate genomes led to the discovery of 5-hmU replacing a significant fraction of thymidine. biorxiv.org Modern comparative genomics accelerates the identification of the genetic basis for such anomalies. By analyzing the genomes of various dinoflagellate strains, researchers can pinpoint the specific TET/JBP homologues that catalyze this modification. biorxiv.org This methodology is not limited to the modifying enzymes themselves but can also identify other components of the system, such as proteins that may protect the modified DNA from restriction enzymes or recruit other regulatory factors. The use of positional weight matrices to scan genomes for specific binding sites, such as the Fur Binding Sites (FBS) in bacteria, is an analogous strategy that can be adapted to find regulatory elements associated with novel modification systems. nih.gov

Genome-Wide Mapping of Modified Loci

Determining the precise genomic locations of 5-hmdU is fundamental to understanding its biological role. A variety of advanced, high-throughput techniques have been developed to map this and other DNA modifications across entire genomes. These methods typically involve either the selective chemical labeling of the modified base or affinity-based enrichment of DNA fragments containing the modification, followed by next-generation sequencing.

One innovative strategy is an enzyme-mediated bioorthogonal labeling method. rsc.org This technique uses a specific kinase, 5-hydroxymethyluracil DNA kinase (5hmUDK), to selectively attach a chemical handle, such as an azide (B81097) or alkyne group, to the hydroxyl moiety of 5-hmU in the DNA. rsc.org This handle can then be linked to biotin (B1667282), allowing for the specific capture and enrichment of 5-hmU-containing DNA fragments for sequencing. rsc.org This approach has been successfully used to generate the first genome-wide map of 5-hmU in Trypanosoma brucei. rsc.org

Other methods, originally developed for the related modification 5-hydroxymethylcytosine (5hmC), can be adapted for 5-hmU. These include:

Glucosylation-based methods : Techniques like GLIB (glucosylation, periodate (B1199274) oxidation, biotinylation) use enzymes such as T4 phage β-glucosyltransferase to attach a glucose molecule to the hydroxymethyl group, which can then be chemically labeled with biotin for enrichment. github.io

Affinity-based pulldown : This approach uses proteins with a high affinity for the modified base, such as J-binding protein 1 (JBP1), coupled to magnetic beads to selectively pull down DNA fragments containing the modification. nih.gov

Long-read, single-molecule mapping : This technology provides hybrid genetic and epigenetic profiles of native chromosomal DNA, allowing for the mapping of modifications over long distances (100 kbp-1 Mbp) and revealing long-range correlations that are missed by short-read sequencing. researchgate.net

These mapping studies have revealed that 5-hmU is not randomly distributed. In the parasitic kinetoplastid Leishmania, 5-hmU loci were found to be enriched in strand-switch regions and telomeres, largely overlapping with another modified base, J. biorxiv.org In the dinoflagellate Amphidinium carterae, genome-wide mapping showed that 5-hmU peaks are significantly enriched in repetitive elements and are associated with a conserved TG-rich motif, suggesting a role in silencing retrotransposons. biorxiv.org

Table 2: Methodologies for Genome-Wide Mapping of 5-hmdU/5-hmU

| Technique | Principle | Key Advantage |

|---|---|---|

| Enzyme-Mediated Bioorthogonal Labeling | Selective enzymatic attachment of a chemical handle to 5-hmU, followed by biotinylation and enrichment. rsc.org | High specificity for 5-hmU. rsc.org |

| GLIB (Glucosylation, Periodate Oxidation, Biotinylation) | Enzymatic glucosylation of the hydroxymethyl group, followed by chemical labeling and enrichment. github.io | Can isolate fragments with even a single modification. github.io |

| JBP1 Pulldown | Use of J-binding protein 1 to selectively capture DNA fragments containing β-glucosyl-5-hydroxymethylcytosine (and potentially adaptable for glucosylated 5-hmU). nih.gov | Rapid and inexpensive affinity-based enrichment. nih.gov |

| Long-Read Optical Mapping | Single-molecule imaging of long DNA strands to map modifications, providing long-range information. researchgate.net | Preserves long-range context and information on cell-to-cell variability. researchgate.net |

| CMS Immunoprecipitation | Chemical conversion of 5-hmC to cytosine 5-methylenesulphonate (CMS) followed by immunoprecipitation with a specific antibody. github.io | An alternative chemical-based enrichment strategy. github.io |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-Hydroxymethyluracil |

| 5-hydroxymethylcytosine |

| Thymidylate |

| 2-oxoglutarate |

| β-glucosyl-5-hydroxymethylcytosine |

| cytosine 5-methylenesulphonate |

| Biotin |

| Glucose |

| Azide |

Future Directions and Emerging Research Avenues for 5 Hydroxymethyldeoxyuridylate

Discovery of Novel 5-Hydroxymethyldeoxyuridylate-Derived Modifications and Their Biogenesis

A significant area of future research lies in the discovery and characterization of new, complex modifications derived from 5-hmdU, particularly within the genomes of bacteriophages. These "hypermodifications" represent a rich, unexplored reservoir of chemical diversity in DNA.

Detailed Research Findings:

Initial research identified that in some phages, like Bacillus phage SPO1, thymidine (B127349) is completely replaced by 5-hmdU. nih.gov This occurs through a prereplicative pathway where the host's dNTP pool is altered to produce 5-hydroxymethyl-2'-deoxyuridine (B45661) triphosphate (5-hmdUTP), which is then incorporated into the phage DNA during replication. escholarship.org

More recent discoveries have unveiled a second layer of complexity: the post-replicative modification of 5-hmdU into even more elaborate structures. escholarship.orgnih.gov These hypermodifications are synthesized by phage-encoded enzymes that act on 5-hmdU after it has been incorporated into the DNA. nih.gov The process often begins with the phosphorylation of the hydroxymethyl group by a 5-hmdU DNA kinase, creating a reactive intermediate. nih.govebi.ac.uk This intermediate is then a substrate for other enzymes that attach various chemical moieties. nih.govnih.gov

This has led to the identification of a remarkable variety of 5-hmdU-derived bases, including:

α-Putrescinylthymidine: Found in Delftia phage ΦW-14. nih.govnih.gov

α-Glutamylthymidine: Discovered in Bacillus phage SP10. nih.govnih.gov

5-(2-aminoethoxy)methyluridine (5-NeOmdU): Identified in Salmonella phage ViI. nih.gov

5-(2-aminoethyl)uridine (5-NedU): Found in Pseudomonas phage M6. nih.gov

5-Nα-glycinylthymidine (Nα-GlyT): A modification in Pseudomonas phage PaMx11. nih.gov

The biogenesis of these modifications involves a suite of specialized phage enzymes, often encoded in distinct gene clusters. nih.gov For instance, the biosynthesis of 5-NeOmdU in phage ViI has been reconstituted in vitro using five of its gene products. nih.gov Similarly, the conversion of 5-phosphomethyl-2′-deoxyuridine to Nα-GlyT and then to 5-aminomethyl-2′-deoxyuridine in phage PaMx11 is catalyzed by the sequential action of enzymes gp46 and gp47. nih.gov

| Modification Name | Abbreviation | Found In | Biogenesis Summary | Reference |

|---|---|---|---|---|

| α-Putrescinylthymidine | α-putT | Delftia phage ΦW-14 | Post-replicative modification of 5-hmdU. | nih.govnih.gov |

| α-Glutamylthymidine | α-GluT | Bacillus phage SP10 | Post-replicative modification of 5-hmdU involving a pyrophosphorylated intermediate. | nih.govnih.gov |

| 5-(2-aminoethoxy)methyluridine | 5-NeOmdU | Salmonella phage ViI | Post-replicative modification of 5-hmdU; in vitro reconstitution achieved with five phage gene products. | nih.gov |

| 5-(2-aminoethyl)uridine | 5-NedU | Pseudomonas phage M6 | Post-replicative modification of 5-hmdU. | nih.gov |

| 5-Nα-glycinylthymidine | Nα-GlyT | Pseudomonas phage PaMx11 | Post-replicative modification of 5-PmdU by enzyme gp46. | nih.gov |

Future research will likely uncover an even greater diversity of these modifications as more phage genomes are sequenced and analyzed. Understanding the enzymatic logic behind their synthesis will continue to be a major focus.

Deeper Understanding of the Interplay Between this compound and Host Antiviral Systems

The primary evolutionary driver for the development of 5-hmdU and its derivatives appears to be the intense arms race between phages and their bacterial hosts. A key area of ongoing research is to dissect the molecular details of how these modifications allow phages to evade host defenses.

Detailed Research Findings:

Bacteria and archaea possess restriction-modification (R-M) systems as a primary defense against invading foreign DNA, such as that from bacteriophages. wikipedia.org These systems employ restriction enzymes (endonucleases) that recognize and cleave specific DNA sequences. wikipedia.org To protect their own DNA, host cells methylate these same sequences, rendering them unrecognizable to their restriction enzymes. wikipedia.org

Phages have evolved to counter this defense by modifying their own DNA. The presence of 5-hmdU and its hypermodified derivatives serves as a protective "armor" for the phage genome, making it resistant to cleavage by many host restriction enzymes. nih.govnih.gov For example, the hypermodified DNA of Pseudomonas phage M6 has been shown to be resistant to Type II restriction enzymes. genscript.com This resistance is thought to be due to steric hindrance, where the bulky chemical groups attached to the uracil (B121893) base prevent the restriction enzymes from binding to their recognition sites. escholarship.org

However, the host is not a passive participant in this conflict. Some bacteria have evolved modification-dependent restriction enzymes (Type IV systems) that specifically recognize and cleave modified DNA, including DNA containing 5-hydroxymethylcytosine (B124674) (5hmC), a close relative of 5-hmdU. wikipedia.orgnih.gov This suggests a continuous co-evolutionary battle, where phages develop new modifications and hosts evolve new enzymes to counteract them.

Future research will focus on:

Systematically testing a wide range of hypermodified phage DNAs against a diverse panel of restriction enzymes to map the scope of protection.

Identifying and characterizing new host enzymes that can overcome the protective effects of 5-hmdU derivatives.

Investigating whether these modifications play a role in evading other host defense systems beyond R-M systems, such as CRISPR-Cas systems.

Elucidation of Broader Epigenetic and Regulatory Roles of this compound Derivatives

While the defensive role of 5-hmdU derivatives is well-established, an exciting and less-explored avenue is their potential function as true epigenetic regulators of gene expression. This line of inquiry draws inspiration from the well-documented epigenetic roles of 5-hydroxymethylcytosine (5hmC) in mammals.

Detailed Research Findings:

In mammals, 5hmC is recognized as a distinct epigenetic mark, not just an intermediate in DNA demethylation. ethz.chosti.gov It is associated with actively transcribed genes and enhancers and is thought to play a crucial role in gene regulation and cellular differentiation by influencing the binding of regulatory proteins to DNA. escholarship.orgnih.gov High levels of 5hmC have been linked to changes in gene expression during aging and in response to environmental exposures. nih.govresearchgate.net

It is plausible that the bulky, complex modifications derived from 5-hmdU in phages could have analogous regulatory functions. Beyond simply blocking restriction enzymes, these modifications could:

Influence DNA structure: The addition of large chemical groups like putrescine or glutamate (B1630785) could alter the local conformation of the DNA double helix, potentially affecting the binding of transcription factors and other DNA-binding proteins. nih.gov

Recruit or repel regulatory proteins: These modifications could create novel binding sites for phage- or host-encoded proteins that regulate gene expression, or they could prevent the binding of repressors. For instance, the mycobacteriophage L5 repressor, gp71, silences lytic genes by binding to specific sites in the phage genome, and it is conceivable that DNA modifications could modulate such interactions. nih.gov

Direct transcriptional programs: The pattern of hypermodification across a phage genome might help to orchestrate the temporal expression of phage genes, ensuring that early, middle, and late genes are transcribed in the correct order during the lytic cycle.

Future research in this area will require the development of new tools to map the precise locations of these hypermodifications across phage genomes and to identify proteins that specifically bind to them. This could reveal a new layer of epigenetic control in the viral world.

Potential for Biotechnological Applications Based on this compound Modification Pathways

The unique enzymatic pathways that synthesize and modify 5-hmdU represent a treasure trove of novel biocatalysts with significant potential for biotechnological applications, particularly in synthetic biology and epigenetics research.

Detailed Research Findings:

The enzymes involved in the 5-hmdU hypermodification pathways are highly specific and perform unique chemical transformations on DNA. This makes them attractive candidates for development as new molecular tools.

| Enzyme/Pathway Component | Function in Phage | Potential Biotechnological Application | Reference |

|---|---|---|---|

| 5-hmdU DNA Kinase (5-HMUDK) | Phosphorylates the hydroxymethyl group of 5-hmdU in DNA. | Enzymatic labeling and manipulation of DNA containing 5-hmdU. Commercially available as a tool for innovation. | ebi.ac.ukneb.com |

| Hypermodification Enzymes (e.g., transferases) | Attach various chemical groups (amino acids, polyamines) to the 5-hmdU intermediate. | Creating custom, hypermodified DNA with novel properties for applications in nanotechnology and targeted drug delivery. Protecting synthetic DNA circuits from degradation. | nih.gov |

| Full Biosynthetic Pathways | Produce hypermodified phage genomes. | Engineering phage therapies with enhanced resistance to host defenses. Developing new methods for epigenetic sequencing by creating tools that can specifically recognize and label these modifications. | ethz.chnih.govnih.govresearchgate.net |

Emerging applications include:

Enzymatic DNA Modification: The 5-hmdU DNA kinase from Pseudomonas phage M6 is already commercially available as an "Enzyme for Innovation," intended to spur the development of new applications. neb.com This and other enzymes from these pathways could be used to site-specifically label or modify DNA for research and diagnostic purposes. nih.govresearchgate.net

Synthetic Biology and Gene Therapy: The enzymes could be used to "armor" synthetic DNA circuits or therapeutic DNA molecules, protecting them from nuclease degradation within cells. nih.gov This could be particularly valuable for improving the stability and efficacy of gene therapies and phage-based antibacterial treatments. osti.govnih.gov

Epigenetic Research Tools: The ability to enzymatically introduce novel modifications into DNA could be used to study the effects of these modifications on DNA-protein interactions and gene expression, providing new insights into the epigenetic code. plos.org For example, enzymes that specifically recognize and nick modified DNA are being engineered for mapping epigenetic markers. nih.gov

The ongoing discovery of new modification systems in the vast, untapped diversity of phages promises a continuous supply of novel enzymes for the biotechnology toolbox, fueling innovation in fields from medicine to materials science. nih.govmix-up.eu

Q & A

Q. How is HMdUMP synthesized in bacteriophage-infected bacterial systems, and what enzymatic pathways are involved?

HMdUMP is synthesized via a tetrahydrofolate (THF)-dependent hydroxymethyltransferase enzyme that catalyzes the transfer of a hydroxymethyl group from formaldehyde to deoxyuridylate (dUMP). This reaction occurs in Bacillus subtilis infected by bacteriophages (e.g., SP10 or φβ), where the enzyme is induced post-infection. Key experimental validation includes isotopic labeling with [³²P] to trace incorporation into nascent DNA and enzyme activity assays under varying THF concentrations .

Q. What methods are used to detect and quantify HMdUMP in DNA samples?

Radiolabeling (e.g., ³²Pi pulse-chase experiments) coupled with chromatographic separation (e.g., ion-exchange or HPLC) is the gold standard. In SP10 phage DNA, HMdUMP is identified as a transient intermediate by tracking radioactivity loss during chases and its conversion to dTMP or hypermodified nucleotides like YdTMP. Mutant strains defective in modification enzymes (e.g., heat-sensitive mutants) further validate detection specificity .

Advanced Research Questions

Q. How can researchers track postreplicative modification of HMdUMP to derivatives like YdTMP or dTMP?